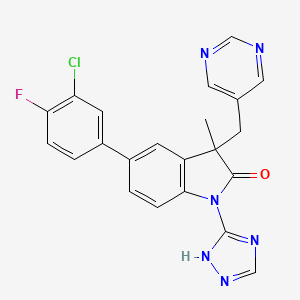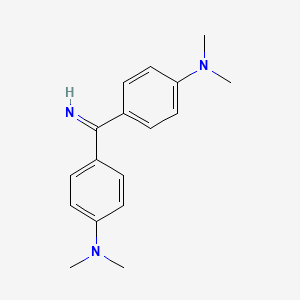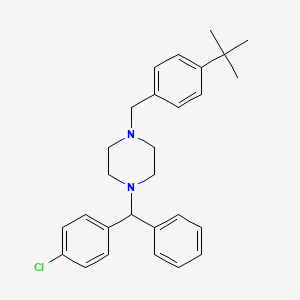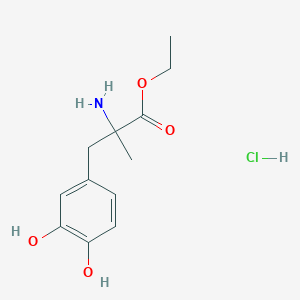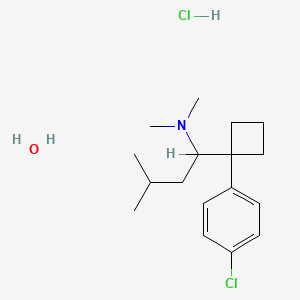
Sibutraminhydrochlorid-Monohydrat
Übersicht
Beschreibung
Sibutramine Hydrochloride is the hydrochloride salt form of sibutramine, a phenethylamine derivative with appetite depressant property. Sibutramine hydrochloride metabolites M1 and M2 competitively inhibit the reuptake of norepinephrine, serotonin, and to a lesser degree dopamine by pre-synaptic nerve terminals, thereby promoting a sense of satiety, leading to a decrease in calorie intake, and possibly an increase in resting metabolic rate. This agent does not exhibit anticholinergic or antihistaminic effects.
Wissenschaftliche Forschungsanwendungen
Behandlung von Fettleibigkeit
Sibutraminhydrochlorid-Monohydrat: wird hauptsächlich als orale Medikation zur Behandlung von Fettleibigkeit eingesetzt. Es wirkt, indem es die Wiederaufnahme von Neurotransmittern wie Serotonin und Noradrenalin hemmt, was das Sättigungsgefühl verstärkt und den Appetit reduziert . Dieser Wirkmechanismus wurde in klinischen Umgebungen genutzt, um Patienten bei der Gewichtskontrolle zu unterstützen, insbesondere in Fällen, in denen Fettleibigkeit zu schwerwiegenderen gesundheitlichen Komplikationen führen kann.
Thermische Analyse in der pharmazeutischen Stabilität
Das thermische Verhalten der Verbindung wurde mit Methoden wie Differential Scanning Calorimetry (DSC) und Thermogravimetrie (TG/DTG) umfassend untersucht. Diese Studien sind entscheidend für das Verständnis der Stabilität und Qualitätskontrolle des Arzneimittels während der Lagerung und Anwendung. Die aus diesen Analysen gewonnenen kinetischen Daten helfen bei der Vorhersage der Haltbarkeit und der optimalen Lagerbedingungen für Arzneimittel, die This compound enthalten .
Nachweis von Verfälschungen in Gesundheitsprodukten
This compound: wurde in mehreren Ländern aufgrund potenzieller Nebenwirkungen verboten. Dennoch ist seine illegale Zugabe zu Gesundheitsprodukten nach wie vor weit verbreitet. Schnelle Oberflächen-verstärkte Raman-Streuung (SERS)-Nachweismethoden wurden entwickelt, um das Vorhandensein dieser Verbindung in pharmazeutischen Kapseln nachzuweisen und so die Verbrauchersicherheit und die Einhaltung gesetzlicher Vorschriften zu gewährleisten .
Verträglichkeit mit pharmazeutischen Hilfsstoffen
Verträglichkeitsstudien sind unerlässlich, um sicherzustellen, dass pharmazeutische Wirkstoffe nicht nachteilig mit anderen Bestandteilen des Arzneimittels interagieren. This compound wurde mit verschiedenen pharmazeutischen Hilfsstoffen wie mikrokristalliner Cellulose und Magnesiumstearat getestet, um mögliche physikalische oder chemische Wechselwirkungen zu bewerten, die die Wirksamkeit des Arzneimittels beeinträchtigen könnten .
Pharmakokinetik und Metabolismus
Forschungen zur Pharmakokinetik von This compound haben gezeigt, dass seine pharmakologischen Wirkungen hauptsächlich über seine sekundären (M1) und primären (M2) Amin-Metaboliten vermittelt werden. Das Verständnis des Metabolismus und der Ausscheidung dieser Metaboliten ist entscheidend für die Bestimmung der geeigneten Dosierung und die Minimierung von Nebenwirkungen .
Anwendung in der Ionenmobilitätsspektrometrie
Die Verbindung wurde als Standard in der Ionenmobilitätsspektrometrie verwendet, um Nahrungsergänzungsmittel auf Sibutramin zu untersuchen. Diese Anwendung ist von Bedeutung für die Qualitätskontrolle und die Gewährleistung, dass Nahrungsergänzungsmittel diese kontrollierte Substanz nicht enthalten .
Studium von Arzneimittelwechselwirkungen
This compound: ist ein potenter Inhibitor der Serotonin- und Noradrenalin-Wiederaufnahme, was zu Wechselwirkungen mit anderen Medikamenten führen kann, die die gleichen Neurotransmittersysteme beeinflussen. Forschungen auf diesem Gebiet sind entscheidend für die Entwicklung sicherer Mehrfachmedikationsregime für Patienten .
Entwicklung neuer Arzneimittel
Die thermischen und physikalischen Eigenschaften von This compound sowie seine Wechselwirkungen mit verschiedenen Hilfsstoffen liefern wertvolle Informationen für die Entwicklung neuer pharmazeutischer Formulierungen. Dieses Wissen kann zur Entwicklung stabilerer und wirksamerer Medikamente für die Gewichtskontrolle und andere verwandte Erkrankungen führen .
Wirkmechanismus
Target of Action
Sibutramine hydrochloride monohydrate, also known as Meridia or Reductil, primarily targets neurotransmitters in the brain. It is a potent inhibitor of norepinephrine (NE) , serotonin (5-hydroxytryptamine, 5-HT) , and to a lesser extent, dopamine . These neurotransmitters are crucial for regulating mood and behavior, and their reuptake inhibition leads to increased concentrations in the synaptic cleft, enhancing neurotransmission .
Mode of Action
Sibutramine exerts its therapeutic effects by inhibiting the reuptake of NE, 5-HT, and dopamine at the neuronal synapse . This inhibition increases the levels of these neurotransmitters in the synaptic cleft, enhancing their signal transmission. The increased neurotransmitter levels promote a sense of satiety and decrease in appetite, thereby reducing food intake .
Biochemical Pathways
Sibutramine is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites further inhibit the reuptake of NE, 5-HT, and dopamine, both in vitro and in vivo . This dual action on both the parent compound and its metabolites enhances the overall therapeutic effect of sibutramine.
Pharmacokinetics
Sibutramine is orally administered and is predominantly exerted via its secondary (M1) and primary (M2) amine metabolites . Metabolites m1 and m2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo .
Result of Action
The molecular and cellular effects of sibutramine’s action primarily involve the enhancement of neurotransmission due to the increased levels of NE, 5-HT, and dopamine in the synaptic cleft . This leads to a decrease in appetite and an increase in energy expenditure, contributing to weight loss . Additionally, sibutramine has been found to have an effect on cardiac hERG K+ channels .
Action Environment
The action, efficacy, and stability of sibutramine can be influenced by various environmental factors. For instance, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as the patient’s diet, lifestyle, and concurrent medications. Furthermore, individual genetic variations, particularly in the cytochrome P450 (3A4) isoenzyme responsible for sibutramine’s metabolism, can also influence the drug’s action and efficacy .
Biochemische Analyse
Biochemical Properties
Sibutramine Hydrochloride Monohydrate exerts its pharmacological actions predominantly via its secondary (M1) and primary (M2) amine metabolites . The parent compound, Sibutramine Hydrochloride Monohydrate, is a potent inhibitor of serotonin and norepinephrine reuptake in vivo, but not in vitro . Metabolites M1 and M2 inhibit the reuptake of these neurotransmitters both in vitro and in vivo . The concomitant use of Sibutramine Hydrochloride Monohydrate and monoamine oxidase inhibitors (MAOIs, such as selegiline) is not indicated, as it may increase the risk of serotonin syndrome .
Cellular Effects
Sibutramine Hydrochloride Monohydrate produces its therapeutic effects by inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . By inhibiting the reuptake of these neurotransmitters, Sibutramine Hydrochloride Monohydrate promotes a sense of satiety and decrease in appetite, thereby reducing food intake .
Molecular Mechanism
The molecular mechanism of action of Sibutramine Hydrochloride Monohydrate involves the inhibition of norepinephrine (NE), serotonin (5-hydroxytryptamine, 5-HT), and to a lesser extent, dopamine reuptake at the neuronal synapse . This inhibition results in an increased concentration of these substances in the synaptic cleft, leading to increased postsynaptic receptor activation .
Temporal Effects in Laboratory Settings
It is known that the plasma concentration-time profiles of its active metabolites M1 and M2 are similar after administration of both formulations .
Dosage Effects in Animal Models
In animal studies, Sibutramine Hydrochloride Monohydrate has been shown to produce appetite suppression for the purpose of attaining weight loss in the treatment of obesity . There is no compelling evidence for reductions in mortality rate .
Metabolic Pathways
Sibutramine Hydrochloride Monohydrate is metabolized in the liver principally by the cytochrome P450 (3A4) isoenzyme, to desmethyl metabolites, M1 and M2 . These active metabolites are further metabolized by hydroxylation and conjugation to pharmacologically inactive metabolites, M5 and M6 .
Transport and Distribution
It is known that Sibutramine Hydrochloride Monohydrate is absorbed with a bioavailability of 77%, undergoing considerable first-pass metabolism .
Subcellular Localization
Given its mechanism of action, it is likely that Sibutramine Hydrochloride Monohydrate and its metabolites act at the level of the neuronal synapse .
Eigenschaften
CAS-Nummer |
125494-59-9 |
|---|---|
Molekularformel |
C17H29Cl2NO |
Molekulargewicht |
334.3 g/mol |
IUPAC-Name |
1-[1-(4-chlorophenyl)cyclobutyl]-N,N,3-trimethylbutan-1-amine;hydron;chloride;hydrate |
InChI |
InChI=1S/C17H26ClN.ClH.H2O/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14;;/h6-9,13,16H,5,10-12H2,1-4H3;1H;1H2 |
InChI-Schlüssel |
KFNNPQDSPLWLCX-UHFFFAOYSA-N |
SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.Cl |
Kanonische SMILES |
[H+].CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C.O.[Cl-] |
Key on ui other cas no. |
125494-59-9 |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Verwandte CAS-Nummern |
106650-56-0 (Parent) 84485-00-7 (hydrochloride) |
Löslichkeit |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Synonyme |
(R)-DDMS BTS 54 524 BTS 54524 BTS-54524 di-desmethylsibutramine didesmethylsibutramine Meridia mono-desmethylsibutramine N-1-(1-(4-chlorophenyl)cyclobutyl)-3-methylbutyl-N,N-dimethylamine HCl Reductil sibutramine sibutramine hydrochloride |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
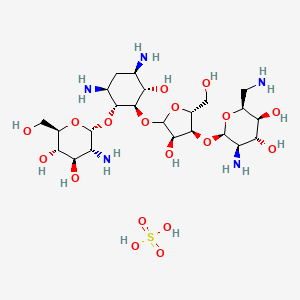


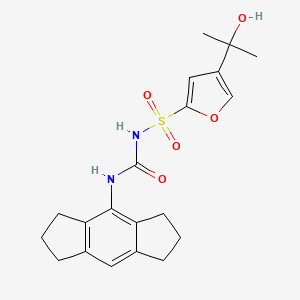
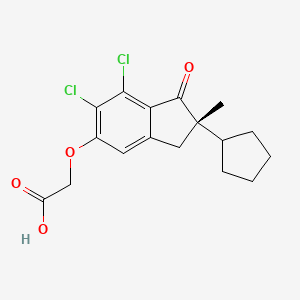

![(5E)-5-[[3-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1663525.png)

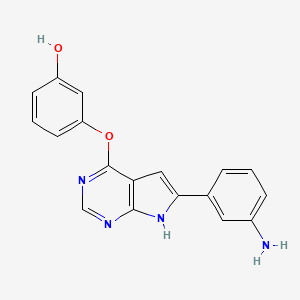
![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)
